![molecular formula C16H23NO2S2 B2772528 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1448134-08-4](/img/structure/B2772528.png)
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H23NO2S2 and its molecular weight is 325.49. The purity is usually 95%.
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Biological Activity
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound belonging to the class of thioureas, characterized by its unique structural features, including a central urea group and multiple thiophene rings. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The molecular structure of this compound can be described as follows:
Property | Details |
---|---|
Molecular Formula | C15H21NO2S2 |
Molecular Weight | 311.46 g/mol |
CAS Number | 1448034-02-3 |
Functional Groups | Thiourea, Methoxy, Thiophene |
The biological activity of this compound is primarily influenced by its interaction with various biological targets. The compound's thiophene rings and urea functionalities are known to engage in hydrogen bonding and π–π stacking interactions with proteins, potentially modulating enzymatic activities or receptor functions.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of thiophene rings often correlates with enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Similar compounds have shown efficacy in reducing inflammation through the modulation of NF-kB signaling pathways.
- Cytotoxicity : Research indicates that derivatives of thiourea compounds can induce apoptosis in cancer cell lines. The specific cytotoxic mechanism may involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of thiophene-containing compounds against various bacterial strains. Results indicated that this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory potential, this compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the secretion of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect through the inhibition of NF-kB activation.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the thiophene or methoxy groups can significantly alter its biological profile:
Modification | Effect on Activity |
---|---|
Addition of halogen atoms | Increased antimicrobial potency |
Alteration of methoxy position | Enhanced anti-inflammatory properties |
Variation in cyclopentane ring | Changes in cytotoxicity levels |
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-19-15(8-10-20-12-15)11-17-14(18)16(6-2-3-7-16)13-5-4-9-21-13/h4-5,9H,2-3,6-8,10-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZJVURYOKXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.